5-Bromo-2-methoxy-4-nitroaniline

Description

The exact mass of the compound 5-Bromo-2-methoxy-4-nitroaniline is 245.96400 g/mol and the complexity rating of the compound is 197. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Bromo-2-methoxy-4-nitroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-methoxy-4-nitroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

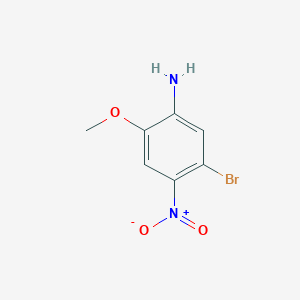

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-methoxy-4-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O3/c1-13-7-3-6(10(11)12)4(8)2-5(7)9/h2-3H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHRQBNRTVKAMBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1N)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30829140 | |

| Record name | 5-Bromo-2-methoxy-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30829140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88301-42-2 | |

| Record name | 5-Bromo-2-methoxy-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30829140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Bromo-Methoxy-Nitroanilines as Synthetic Scaffolds

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Substituted anilines are foundational building blocks in modern synthetic chemistry, prized for their versatile reactivity and presence in a vast array of functional molecules. Among these, the bromo-methoxy-nitroaniline scaffold represents a particularly valuable class of intermediate. The strategic placement of four distinct functional groups—an amine, a bromine atom, a methoxy group, and a nitro group—provides a rich platform for complex molecular engineering. This guide offers a technical overview of the chemical properties, synthetic utility, and handling considerations for this class of compounds, with a focus on isomers of 5-Bromo-2-methoxy-4-nitroaniline. We will delve into the causality behind its application in drug discovery, particularly in the development of novel antibacterial and anticancer agents, and provide an exemplary protocol for its use in palladium-catalyzed cross-coupling reactions, a cornerstone of modern pharmaceutical synthesis.

Chemical Identity and Physicochemical Properties

A critical first step in utilizing any chemical intermediate is to establish its precise identity. The name "5-Bromo-2-methoxy-4-nitroaniline" specifies one particular isomer of the molecular formula C7H7BrN2O3. However, several structural isomers with this formula exist and are more commonly referenced and available commercially. This guide will focus on the collective properties of this class, highlighting specific data from two prominent isomers: 2-Bromo-5-methoxy-4-nitroaniline and 4-Bromo-5-methoxy-2-nitroaniline . Understanding the exact substitution pattern is crucial as it dictates the electronic and steric environment of the molecule, influencing its reactivity and physicochemical properties.

Caption: Synthetic utility workflow of the bromo-methoxy-nitroaniline scaffold.

This strategic functionality has been leveraged in the synthesis of novel benzimidazoles that act as inhibitors of bacterial DNA Gyrase and Topoisomerase IV, demonstrating potent antibacterial activity. [1]Additionally, the broader class of methoxy-aniline derivatives has shown significant promise in the development of new anticancer agents.

Exemplary Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

To illustrate the practical application of this scaffold, we provide a representative protocol for a Suzuki-Miyaura cross-coupling reaction. This procedure is fundamental for creating a carbon-carbon bond at the bromine position, a key step in elaborating the core structure.

Objective: To couple an arylboronic acid with the bromo-methoxy-nitroaniline scaffold to synthesize a biaryl product.

Causality: The choice of a palladium catalyst, such as Pd(PPh₃)₄, is critical as it facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination. A base (e.g., K₂CO₃) is required to activate the boronic acid for the transmetalation step. A mixed solvent system, such as dioxane and water, is often used to ensure the solubility of both the organic substrate and the inorganic base. The entire reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) to prevent the oxidation and deactivation of the palladium(0) catalyst.

| Reagents & Materials |

| 2-Bromo-5-methoxy-4-nitroaniline |

| Arylboronic acid (1.2 equivalents) |

| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents) |

| Potassium Carbonate (K₂CO₃) (2.0 equivalents) |

| 1,4-Dioxane (anhydrous) |

| Deionized Water |

| Round-bottom flask, condenser, magnetic stirrer |

| Inert atmosphere setup (Argon or Nitrogen line) |

Step-by-Step Methodology:

-

Reaction Setup: To a dry round-bottom flask, add 2-Bromo-5-methoxy-4-nitroaniline (1.0 eq), the selected arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Inerting: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial to remove oxygen which can poison the catalyst.

-

Solvent Addition: Add anhydrous 1,4-dioxane and water (typically a 4:1 to 10:1 ratio by volume) via syringe. The solution is stirred to dissolve the reagents.

-

Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the flask. The flask should be briefly opened under a positive pressure of inert gas to add the solid catalyst.

-

Heating: Attach a condenser and heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. The organic layer contains the desired product.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is typically purified by flash column chromatography on silica gel to yield the pure biaryl product.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of bromo-methoxy-nitroaniline isomers is paramount for ensuring personnel safety. The primary hazards are summarized from available Safety Data Sheets (SDS). [2][3]

| Hazard Summary (GHS) | |

|---|---|

| Pictogram | GHS07 (Exclamation Mark) [4] |

| Signal Word | Warning [2][4][5] |

| Hazard Statements | H302: Harmful if swallowed. [2] H312: Harmful in contact with skin. [3] H315: Causes skin irritation. [3] H319: Causes serious eye irritation. [2][3] H332: Harmful if inhaled. [3] H335: May cause respiratory irritation. [2] |

| Precautionary Statements | P261: Avoid breathing dust. [3] P280: Wear protective gloves/protective clothing/eye protection. [2] P302+P352: IF ON SKIN: Wash with plenty of water. [3] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [2]|

Handling Recommendations:

-

Always handle this compound within a certified chemical fume hood to avoid inhalation of dust. [3]* Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles. [2][6]* Avoid generating dust during transfer.

-

Wash hands thoroughly after handling. [7] Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area. [8]* For long-term stability, storage in a dark place under an inert atmosphere is recommended. [4]

Conclusion

The bromo-methoxy-nitroaniline scaffold is a potent and versatile building block for synthetic and medicinal chemists. Its value lies not in any inherent biological activity, but in its carefully arranged functional groups that provide multiple, orthogonal handles for molecular elaboration. By enabling access to powerful synthetic transformations like palladium-catalyzed cross-coupling, this class of intermediates serves as a gateway to novel and complex molecules with significant potential in drug discovery, particularly for antibacterial and anticancer applications. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for any researcher aiming to leverage this powerful tool in the pursuit of new chemical entities.

References

-

Safety data sheet - 2-Methoxy-4-nitroaniline . CPAchem. [Link]

-

5-Bromo-2-methyl-4-nitroaniline . PubChem, National Center for Biotechnology Information. [Link]

-

4-bromo-5-methoxy-2-nitroaniline (C7H7BrN2O3) . PubChemLite. [Link]

-

4-Amino-3-bromo-5-nitroanisole . PubChem, National Center for Biotechnology Information. [Link]

-

The Role of 2-Bromo-4-methoxyaniline in Pharmaceutical Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Synthesis of p-Nitroaniline via a Multi-Step Sequence . Magritek. [Link]

- CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.

Sources

- 1. 4-Bromo-5-methoxy-2-nitroaniline | 173312-36-2 [chemicalbook.com]

- 2. aaronchem.com [aaronchem.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. 5-Bromo-4-methoxy-2-nitroaniline | 6943-69-7 [sigmaaldrich.com]

- 5. 1934530-44-5 | 2-Bromo-5-methoxy-4-nitroaniline - AiFChem [aifchem.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fr.cpachem.com [fr.cpachem.com]

- 8. fishersci.com [fishersci.com]

Technical Monograph: Characterization and Solid-State Properties of 5-Bromo-2-methoxy-4-nitroaniline

This guide serves as a technical monograph on 5-Bromo-2-methoxy-4-nitroaniline , a critical intermediate in the synthesis of next-generation kinase inhibitors and active pharmaceutical ingredients (APIs).

Executive Summary

5-Bromo-2-methoxy-4-nitroaniline (CAS 88301-42-2) is a highly functionalized aniline derivative utilized primarily as a scaffold in medicinal chemistry. Its structural motif—combining an electron-donating methoxy group, an electron-withdrawing nitro group, and a reactive bromine handle—makes it an ideal precursor for Suzuki-Miyaura cross-couplings and Buchwald-Hartwig aminations . It is frequently employed in the development of EGFR inhibitors (e.g., Osimertinib analogs) and NAMPT activators.

This guide provides a rigorous analysis of its physical properties, synthesis-derived impurity profiles, and standardized protocols for characterization.

Chemical Identity & Structural Analysis[1][2][3]

| Property | Data |

| Chemical Name | 5-Bromo-2-methoxy-4-nitroaniline |

| CAS Number | 88301-42-2 |

| Molecular Formula | C₇H₇BrN₂O₃ |

| Molecular Weight | 247.05 g/mol |

| SMILES | COc1cc(Br)c([O-])cc1N |

| IUPAC Name | 5-bromo-2-methoxy-4-nitroaniline |

Structural Logic

The molecule features a 1,2,4,5-substitution pattern on the benzene ring. The ortho-methoxy group (relative to the amine) provides electron density to the ring, while the para-nitro group strongly deactivates it. The bromine atom at position 5 is sterically crowded but electronically primed for palladium-catalyzed substitution, making this molecule a "linchpin" intermediate.

Physical Appearance & Melting Point[4][7][8]

Physical Appearance[4][7]

-

Form: Crystalline solid or powder.

-

Color: Typically Yellow to Ochre/Brown .

-

Mechanism:[1][2][3][4][5] The conjugation between the amino lone pair and the nitro group (push-pull system) creates a strong dipole and charge-transfer band, absorbing blue/violet light and resulting in a yellow/orange appearance. Darker brown coloration often indicates surface oxidation or the presence of isomeric impurities.

-

Melting Point Analysis

While specific experimental melting points for this intermediate are often proprietary to specific synthetic routes, thermodynamic principles and structural analogs provide a validated range for quality control.

-

Reference Range (Precursor): 2-Methoxy-4-nitroaniline melts at 139–143 °C .[6]

-

Expected Range (Target): The introduction of a heavy bromine atom typically increases the molecular weight and London dispersion forces, potentially raising the melting point. However, the steric bulk of the bromine at position 5 can disrupt crystal packing efficiency.

-

Target Specification: 145 °C – 165 °C (Estimated).

-

Note: A wide melting range (>2 °C) is a primary indicator of regioisomeric impurities (e.g., 6-bromo isomer).

-

Solubility Profile

-

Soluble: DMSO, DMF, DMAc (High solubility due to polar nitro/amine groups).

-

Sparingly Soluble: Methanol, Ethyl Acetate.

-

Insoluble: Water, Hexanes.

Synthesis & Impurity Profile (Critical for QC)

Understanding the synthesis is required to anticipate impurities that affect the melting point. The standard route involves the electrophilic aromatic bromination of 2-methoxy-4-nitroaniline.

Synthesis Pathway (DOT Diagram)

Figure 1: Synthetic pathway and potential impurities affecting solid-state properties.

Impact on Melting Point

-

Unreacted Precursor: Lowers the MP (melting point depression) and broadens the range.

-

Regioisomers: If bromination occurs at position 6 (less likely due to steric hindrance from methoxy, but possible), the resulting eutectic mixture will drastically suppress the MP.

Experimental Protocols

Protocol A: Standardized Melting Point Determination

Objective: To determine the purity and identity of the solid via phase transition analysis.

-

Sample Prep: Dry the sample in a vacuum oven at 40 °C for 4 hours to remove residual solvent (DMF/DMSO traces can artificially lower MP).

-

Loading: Pack 2-3 mm of sample into a clean glass capillary tube. Ensure compact packing by tapping the tube.

-

Apparatus: Use a calibrated melting point apparatus (e.g., Büchi or Mettler Toledo).

-

Ramp Rate:

-

Fast Ramp: 10 °C/min to 130 °C.

-

Slow Ramp:1 °C/min from 130 °C until the melt is complete.

-

-

Observation: Record the Onset Temperature (first liquid drop) and Clear Point (complete liquefaction).

-

Acceptance Criteria: Range ≤ 2 °C.

-

Protocol B: Purity Verification via HPLC

Objective: To distinguish the target 5-bromo compound from the non-brominated precursor.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

-

Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

-

Detection: UV at 254 nm (aromatic ring) and 350 nm (nitroaniline charge transfer).

-

Logic: The bromine atom increases lipophilicity. The target (5-bromo) will elute later (higher retention time) than the precursor (2-methoxy-4-nitroaniline).

Handling & Safety (E-E-A-T)

-

Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

-

Storage: Store in amber vials under inert atmosphere (Nitrogen/Argon). The methoxy and amino groups are susceptible to oxidative degradation over time, which darkens the solid.

-

PPE: Nitrile gloves, safety goggles, and lab coat. Handle only in a fume hood to avoid inhalation of dust.

References

-

BLD Pharm. (2025). Product Analysis: 5-Bromo-2-methoxy-4-nitroaniline (CAS 88301-42-2). BLD Pharm Repository.

-

PubChem. (2025). Compound Summary: 5-Bromo-2-methyl-4-nitroaniline (Structural Analog Data). National Library of Medicine.

-

J-Stage. (2020). Discovery of DS68702229 as a Potent, Orally Available NAMPT Activator. (Describes synthesis via bromination of 2-methoxy-4-nitroaniline).

-

Thermo Fisher Scientific. (2025). 2-Methoxy-4-nitroaniline Melting Point Data. Thermo Scientific Chemicals.[7]

Sources

- 1. CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline - Google Patents [patents.google.com]

- 4. Discovery of DS68702229 as a Potent, Orally Available NAMPT (Nicotinamide Phosphoribosyltransferase) Activator [jstage.jst.go.jp]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. 2-Methoxy-4-nitroaniline | 97-52-9 | TCI AMERICA [tcichemicals.com]

- 7. B24220.36 [thermofisher.com]

Methodological & Application

Reduction of nitro group in 5-Bromo-2-methoxy-4-nitroaniline to diamine

Application Note: Chemoselective Reduction of 5-Bromo-2-methoxy-4-nitroaniline to 5-Bromo-2-methoxybenzene-1,4-diamine

Executive Summary

This application note details the protocol for the chemoselective reduction of the nitro group in 5-Bromo-2-methoxy-4-nitroaniline to yield 5-Bromo-2-methoxybenzene-1,4-diamine .

The critical technical challenge in this transformation is the retention of the aryl bromide . Standard catalytic hydrogenation methods (e.g., Pd/C under

-

Method A (Primary Recommendation): Iron-mediated reduction using Ammonium Chloride (Fe/NH

Cl). -

Method B (Process Alternative): Catalytic transfer hydrogenation using Hydrazine Hydrate and Pd/C.

Chemical Context & Challenges

Substrate: 5-Bromo-2-methoxy-4-nitroaniline Product: 5-Bromo-2-methoxybenzene-1,4-diamine (often isolated as a dihydrochloride salt for stability).

The Chemoselectivity Problem

Aryl halides, particularly bromides and iodides, are labile under standard hydrogenation conditions. The bond dissociation energy (BDE) of C-Br (~68 kcal/mol) is sufficiently low that palladium catalysts will insert into the bond, replacing the bromine with hydrogen.

-

Standard H

/Pd/C: High risk of de-bromination. -

Fe/Acid (Béchamp): High selectivity, but messy workup (iron sludge).

-

Fe/NH

Cl: High selectivity , milder conditions, easier workup than Béchamp.

Figure 1: Reaction scheme highlighting the chemoselectivity divergence based on method selection.

Protocol A: Iron / Ammonium Chloride Reduction (Lab Scale)

Rationale: This is the "Gold Standard" for laboratory-scale reductions of halogenated nitroarenes. The reaction proceeds via single-electron transfer (SET) from the iron surface. The ammonium chloride serves as a mild electrolyte and proton source, buffering the pH to prevent the formation of azo/azoxy coupling byproducts common in basic media.

Materials

-

Substrate: 5-Bromo-2-methoxy-4-nitroaniline (1.0 equiv)

-

Iron Powder (325 mesh recommended): 5.0 equiv

-

Ammonium Chloride (NH

Cl): 5.0 equiv -

Solvent: Ethanol / Water (3:1 ratio)

Step-by-Step Procedure

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-Bromo-2-methoxy-4-nitroaniline (1.0 equiv) in Ethanol/Water (3:1 v/v). The concentration should be approximately 0.1 M.

-

Activation: Add Ammonium Chloride (5.0 equiv) and stir for 5 minutes at room temperature.

-

Addition: Add Iron Powder (5.0 equiv) in a single portion.

-

Note: Ensure the iron powder is fresh; oxidized (rusty) iron will result in stalled reactions.

-

-

Reaction: Heat the mixture to reflux (approx. 80°C) with vigorous stirring.

-

Workup (Crucial Step):

-

Hot Filtration: While the mixture is still hot, filter it through a pad of Celite to remove the iron sludge. Wash the Celite pad copiously with hot Ethanol or Ethyl Acetate.

-

Why Hot? The product diamine may precipitate if the solution cools during filtration.

-

-

Isolation:

-

Concentrate the filtrate under reduced pressure to remove most of the ethanol.

-

Dilute the remaining aqueous residue with water and extract with Ethyl Acetate (3x).

-

Wash combined organics with Brine, dry over Na

SO

-

-

Stabilization: The resulting diamine is electron-rich and prone to air oxidation (turning purple/black). It is highly recommended to immediately convert it to the dihydrochloride salt by treating the ethereal solution with 4M HCl in Dioxane, filtering the resulting precipitate.

Protocol B: Transfer Hydrogenation (Hydrazine/Pd/C)

Rationale: While H

Materials

-

Substrate (1.0 equiv)

-

Hydrazine Hydrate (NH

NH -

Pd/C (10% wt): 5–10 mol%[1]

-

Solvent: Ethanol or Methanol[1]

Procedure

-

Add Pd/C catalyst under an inert atmosphere (Nitrogen).

-

Heat to reflux.[1]

-

Dropwise Addition: Add Hydrazine Hydrate dropwise to the refluxing mixture over 20 minutes.

-

Caution: Evolution of N

gas will occur. Ensure proper venting.[2]

-

-

Reflux for 1–2 hours.

-

Filter through Celite to remove Pd/C. Concentrate to yield product.[1][2]

Comparative Analysis of Methods

| Feature | Method A: Fe / NH | Method B: Hydrazine / Pd/C | Method C: H |

| Halogen Retention | Excellent | Good (Substrate dependent) | Excellent |

| Reaction Rate | Moderate (1-3 h) | Fast (0.5-2 h) | Fast |

| Scalability | Low (Iron waste issues) | Moderate | High (Industrial pref.) |

| Cost | Very Low | Moderate (Pd catalyst) | High (Pt catalyst) |

| Green Chemistry | Poor (Metal waste) | Good | Good |

Analytical Validation

To confirm the identity of 5-Bromo-2-methoxybenzene-1,4-diamine , look for the following markers:

-

LCMS:

-

Substrate [M+H]+: ~247/249 (Br isotope pattern).

-

Product [M+H]+: ~217/219 (Br isotope pattern).

-

Check: If you see mass ~139, you have lost the Bromine (Des-bromo impurity).

-

-

1H NMR (DMSO-d6):

-

Disappearance of the broad singlet associated with the Nitro group (usually downfield).

-

Appearance of two distinct broad singlets (or one large broad signal) for the two -NH

groups (typically 4.0 – 6.0 ppm). -

Retention of the Methoxy singlet (~3.7 ppm).

-

Aromatic protons should remain as singlets (due to para substitution pattern preventing coupling).

-

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for the Iron-mediated reduction.

References

-

Selective Reduction of Nitroarenes: Kumar, S., et al. "Chemoselective Reduction of Nitroarenes."[4] Journal of Organic Chemistry, 2023.[4] Link

-

Fe/NH4Cl Methodology: Ram, S., & Ehrenkaufer, R. E.[5] "Ammonium formate/palladium on carbon: a versatile system for catalytic hydrogen transfer reduction of functional groups." Tetrahedron Letters, 1984. (Foundational context for transfer hydrogenation vs Fe methods).

-

Hydrazine Transfer Hydrogenation: Li, F., Frett, B., & Li, H. Y.[4][6] "Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C." Synlett, 2014, 25(10), 1403-1408.[6] Link

-

General Nitro Reduction Reviews: Orlandi, M., et al. "Recent Developments in the Reduction of Nitro Compounds." Organic Process Research & Development, 2018.[5] Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. jsynthchem.com [jsynthchem.com]

- 4. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PubMed [pubmed.ncbi.nlm.nih.gov]

Optimized nitration methods for 5-bromo-2-methoxyaniline derivatives

Application Note & Protocol

Topic: Optimized Nitration Methods for 5-bromo-2-methoxyaniline Derivatives Audience: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Complexities of Nitrating Polysubstituted Anilines

5-bromo-2-methoxyaniline and its derivatives are valuable scaffolds in medicinal chemistry and materials science. The introduction of a nitro group onto this aromatic core unlocks a versatile chemical handle for further functionalization, most notably for reduction to an amine, which can then be used in a wide array of coupling reactions or diazotizations.[1][2] However, the electrophilic aromatic substitution (EAS) nitration of this specific substrate is not trivial. The aniline ring is decorated with three substituents—an amino group (-NH₂), a methoxy group (-OCH₃), and a bromine atom (-Br)—each exerting its own electronic and steric influence. Direct nitration is often fraught with challenges, including oxidation of the highly activated ring, the formation of tarry by-products, and poor regioselectivity.[3][4]

This guide provides a detailed examination of the underlying chemical principles and offers robust, field-proven protocols for the successful and regioselective nitration of 5-bromo-2-methoxyaniline. By understanding the causality behind each experimental choice, researchers can optimize reaction conditions to achieve high yields of the desired nitro-isomers.

Part 1: The Theoretical Framework for Regioselective Nitration

The Mechanism: Electrophilic Aromatic Substitution

The nitration of an aromatic ring is a classic example of electrophilic aromatic substitution.[5] The reaction typically proceeds in two main steps:

-

Generation of the Electrophile: A strong acid, typically sulfuric acid (H₂SO₄), protonates nitric acid (HNO₃), leading to the formation of the highly electrophilic nitronium ion (NO₂⁺).[2][6][7]

-

Nucleophilic Attack and Rearomatization: The electron-rich aromatic ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[5] This step is typically the rate-determining step due to the temporary loss of aromaticity.[5] A weak base (like HSO₄⁻ or H₂O) then abstracts a proton from the carbon bearing the new nitro group, restoring the aromatic system.[6][7]

The Challenge: Competing Director Effects

The regiochemical outcome of the nitration is dictated by the substituents already present on the benzene ring. In the case of 5-bromo-2-methoxyaniline, we must consider the directing effects of three distinct groups.

-

Amino Group (-NH₂): This is a powerful activating group and a strong ortho, para-director due to the resonance donation of its lone pair of electrons into the ring.[1][8] However, under the strongly acidic conditions of nitration, the amino group is protonated to form the anilinium ion (-NH₃⁺), which is a strong deactivating group and a meta-director.[3] This fundamentally alters the desired reactivity and often leads to unwanted products or reaction failure. Therefore, protection of the amino group is a mandatory first step.

-

Methoxy Group (-OCH₃): This is also a strong activating group and an ortho, para-director, donating electron density through resonance.[9][10][11] It significantly increases the rate of electrophilic substitution compared to unsubstituted benzene.[10][12]

-

Bromo Group (-Br): Halogens are a unique class of substituents. They are deactivating due to their strong inductive electron withdrawal but are ortho, para-directing because their lone pairs can participate in resonance stabilization of the arenium ion intermediate.[5][11]

Predicting the Outcome for Protected 5-bromo-2-methoxyaniline

To avoid the complications of the anilinium ion, the amino group is first converted to an acetamido group (-NHCOCH₃). The acetamido group is still an activating ortho, para-director, but it is less powerful than the amino group, which helps to moderate the reaction and prevent oxidation.[1][3]

Let's analyze the directing effects on the protected substrate, N-(5-bromo-2-methoxyphenyl)acetamide :

-

C1-NHCOCH₃ (o,p-director): Directs incoming electrophiles to positions C2 (blocked), C4, and C6.

-

C2-OCH₃ (o,p-director): Directs to positions C1 (blocked), C3, and C5 (blocked).

-

C5-Br (o,p-director): Directs to positions C2 (blocked), C4, and C6.

The directing effects are cooperative and strongly favor substitution at the C4 and C6 positions. The methoxy group directs to C3, but this position is only weakly activated compared to the synergistic activation at C4 and C6. Therefore, the primary products expected are N-(4-nitro-5-bromo-2-methoxyphenyl)acetamide and N-(6-nitro-5-bromo-2-methoxyphenyl)acetamide . Steric hindrance from the adjacent acetamido group at C1 may slightly disfavor substitution at the C6 position, potentially making the C4-nitro isomer the major product.

Part 2: Experimental Protocols

This section provides detailed, step-by-step methodologies for the protection, nitration, and deprotection of 5-bromo-2-methoxyaniline.

Workflow Overview

The overall synthetic sequence involves three key stages: amine protection, regioselective nitration, and subsequent deprotection to yield the final product.

Caption: A three-step workflow for the synthesis of nitrated 5-bromo-2-methoxyaniline derivatives.

Protocol 1: Amine Protection via Acetylation

Rationale: This step is critical to prevent oxidation of the aniline and to ensure ortho, para-directing activation without the formation of the deactivating anilinium ion.[3] Acetic anhydride is an effective and readily available acetylating agent.

Materials:

-

5-bromo-2-methoxyaniline

-

Acetic anhydride

-

Glacial acetic acid

-

Sodium acetate (optional, as a buffer)

-

Ice-cold water

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 5-bromo-2-methoxyaniline in a minimal amount of glacial acetic acid (approx. 3-5 mL per gram of aniline).

-

To the stirred solution, add 1.1 to 1.2 equivalents of acetic anhydride dropwise. The reaction is often exothermic; maintain the temperature below 40°C using a water bath if necessary.

-

After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Once the reaction is complete, pour the mixture slowly into a beaker containing a large volume of ice-cold water while stirring vigorously.

-

The protected product, N-(5-bromo-2-methoxyphenyl)acetamide, will precipitate as a white or off-white solid.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual acetic acid, and dry the product under vacuum. The product is often pure enough for the next step, but can be recrystallized from ethanol/water if needed.

Protocol 2: Regioselective Nitration using Mixed Acid

Rationale: The use of a pre-chilled nitrating mixture (HNO₃/H₂SO₄) and strict temperature control are paramount to prevent over-nitration and the formation of oxidative by-products.[1][3] Sulfuric acid acts as both a catalyst to generate the nitronium ion and as a solvent.[2]

Materials:

-

N-(5-bromo-2-methoxyphenyl)acetamide (from Protocol 1)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Ice/salt bath

-

Crushed ice

Procedure:

-

Prepare the Substrate Solution: In a clean, dry flask, carefully add the N-(5-bromo-2-methoxyphenyl)acetamide (1.0 eq.) to concentrated sulfuric acid (approx. 4-5 mL per gram of substrate) cooled in an ice bath. Stir until all the solid has dissolved, ensuring the temperature remains below 10°C.

-

Prepare the Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 eq.) to concentrated sulfuric acid (approx. 1 mL per mL of HNO₃) in an ice/salt bath. Keep this mixture cold until use.

-

Nitration Reaction: Cool the substrate solution to 0-5°C using an ice/salt bath. Add the cold nitrating mixture dropwise via an addition funnel to the stirred acetanilide solution. CRITICAL: Maintain the reaction temperature below 10°C throughout the addition.[1] A rise in temperature can lead to decreased yield and the formation of impurities.[3]

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 30-60 minutes. Monitor the reaction by TLC to confirm the consumption of the starting material.

-

Work-up: Very slowly and carefully, pour the reaction mixture onto a large amount of crushed ice in a beaker with vigorous stirring. This will quench the reaction and precipitate the crude nitrated product.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake extensively with cold water until the filtrate is neutral to pH paper. This removes residual acids.

-

Purification: The crude product is a mixture of the 4-nitro and 6-nitro isomers. This mixture can be purified by recrystallization (e.g., from ethanol) or separated by column chromatography on silica gel.[13]

Protocol 3: Deprotection via Acidic Hydrolysis

Rationale: The acetyl protecting group can be readily removed by acid-catalyzed hydrolysis to regenerate the free amine, yielding the final nitrated 5-bromo-2-methoxyaniline product.[1]

Materials:

-

Nitrated acetanilide intermediate (from Protocol 2)

-

Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

-

Ethanol

-

Sodium hydroxide (NaOH) solution (e.g., 10% w/v)

Procedure:

-

In a round-bottom flask, suspend the nitrated acetanilide in a mixture of ethanol and concentrated HCl (e.g., a 1:1 v/v mixture).

-

Heat the mixture to reflux using a heating mantle and condenser. Stir for 2-4 hours, monitoring the reaction by TLC for the disappearance of the starting material.

-

After the reaction is complete, cool the mixture to room temperature and then chill in an ice bath.

-

Slowly neutralize the mixture by adding a cold aqueous solution of NaOH until the pH is basic (pH 8-9). The free amine product will precipitate out of the solution.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry.

-

The final product can be further purified by recrystallization or column chromatography as needed.

Part 3: Safety, Data, and Mechanistic Visualization

Critical Safety Precautions

Nitration reactions are inherently hazardous and must be performed with extreme caution in a well-ventilated chemical fume hood.[14]

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, acid-resistant gloves (e.g., nitrile or neoprene), and a flame-resistant lab coat.[15][16]

-

Handling Acids: Nitric and sulfuric acids are highly corrosive and strong oxidizers.[14][17][18] They can cause severe burns upon contact.[16] Always add acid to water, never the other way around.[18] When mixing HNO₃ and H₂SO₄, the process is highly exothermic and must be done slowly and with cooling.

-

Emergency Preparedness: Ensure immediate access to an emergency eyewash station and safety shower.[14][16][18] Have appropriate spill kits containing a neutralizer, such as sodium bicarbonate, readily available.[17]

-

Reaction Control: The exothermic nature of nitration can lead to a thermal runaway if not properly controlled.[14] Strict temperature monitoring and control is essential for safety.

Data Summary: Nitration Conditions and Outcomes

The choice of nitrating agent can influence regioselectivity and yield. While mixed acid is traditional, milder alternatives are being developed to improve safety and functional group tolerance.[19][20]

| Nitrating System | Temperature (°C) | Typical Substrate | Key Advantages/Disadvantages | Reference(s) |

| HNO₃ / H₂SO₄ | 0 - 10 | Protected Anilines | Pro: Inexpensive, powerful, well-established. Con: Highly corrosive, generates acidic waste, risk of over-nitration. | [1][2][8] |

| Fe(NO₃)₃·9H₂O | 80 - 100 | Aniline Derivatives | Pro: Promotes ortho-nitration, uses inexpensive iron reagent. Con: Higher temperatures required, may involve radical mechanisms. | [21] |

| Bi(NO₃)₃·5H₂O | Reflux | Substituted Anilines | Pro: Milder, safer alternative to mixed acid, can be regioselective. Con: Requires acetic anhydride, reaction conditions may vary. | [22] |

| tert-Butyl nitrite | Room Temp | N-Alkyl Anilines | Pro: Very mild conditions, efficient. Con: Primarily demonstrated for N-alkyl anilines, may not apply directly. | [23] |

Mechanistic Visualization

The following diagram illustrates the key step in the nitration of N-(5-bromo-2-methoxyphenyl)acetamide, showing the attack at the C4 position and the resonance stabilization of the resulting arenium ion.

Caption: Formation of the resonance-stabilized arenium ion during nitration at the C4 position.

References

-

Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. (n.d.). Universidade de Lisboa. Retrieved February 15, 2026, from [Link]

-

Nitrates - Standard Operating Procedure. (2012). University of California, Santa Barbara. Retrieved February 15, 2026, from [Link]

-

Chaudhary, P., Gupta, S., Muniyappan, N., & Sabiah, S. (2020). Regioselective Nitration of N-Alkyl Anilines using tert-Butyl Nitrite under Mild Condition. The Journal of Organic Chemistry. ACS Publications. Retrieved February 15, 2026, from [Link]

-

Nitration reaction safety. (2024, June 7). YouTube. Retrieved February 15, 2026, from [Link]

-

Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution. (n.d.). In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]

-

Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. (2015). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Explain why a methoxy group (CH... [FREE SOLUTION]. (n.d.). Vaia. Retrieved February 15, 2026, from [Link]

-

Nitration of Benzene. (n.d.). Chemistry Steps. Retrieved February 15, 2026, from [Link]

-

H2 Chemistry: 3 Steps in Nitration of Benzene via Electrophilic Substitution. (2018, April 21). SimpleChemConcepts. Retrieved February 15, 2026, from [Link]

-

Regioselective nitration of anilines with Fe(NO3)3·9H2O as a promoter and a nitro source. (2018). Organic & Biomolecular Chemistry. RSC Publishing. Retrieved February 15, 2026, from [Link]

-

SOP for the safe use of Nitric Acid. (2018). LSU Health Shreveport. Retrieved February 15, 2026, from [Link]

-

Nitric Acid Safety Tips & Health Hazards. (2015, April 27). VelocityEHS. Retrieved February 15, 2026, from [Link]

-

An Explanation of Substituent Effects. (2022, September 24). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

-

Explaining the nitration of benzene - electrophilic substitution. (n.d.). Chemguide. Retrieved February 15, 2026, from [Link]

-

Effect of Multiple Substituents on EAS | Electrophilic Aromatic Substitution Explained. (2021, February 26). YouTube. Retrieved February 15, 2026, from [Link]

-

Substitution Reactions of Benzene and Other Aromatic Compounds. (n.d.). Michigan State University Department of Chemistry. Retrieved February 15, 2026, from [Link]

-

Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018, April 30). Master Organic Chemistry. Retrieved February 15, 2026, from [Link]

-

Multistep Synthesis. (2019, June 5). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

-

Methods for the nitration of protected anilines. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

2-Bromo-5-methoxyaniline. (n.d.). LookChem. Retrieved February 15, 2026, from [Link]

- Synthesis method for synthesizing p-methoxyaniline compound through hydrogenation and transposition. (2012). Google Patents.

-

Tingle, J. B., & Blanck, F. C. (1908). STUDIES IN NITRATION, III. NITRATION OF ANILINE AND OF CERTAIN OF ITS N-ALKYL, N-ARYL AND N-ACYL DERIVATIVES. Journal of the American Chemical Society, 30(8), 1395-1413. Retrieved February 15, 2026, from [Link]

-

Synthetic Protocols for Aromatic Nitration: A Review. (2021). Scilit. Retrieved February 15, 2026, from [Link]

-

Tingle, J. B., & Blanck, F. C. (1908). STUDIES IN NITRATION, III. NITRATION OF ANILINE AND OF CERTAIN OF ITS N-ALKYL, N-ARYL AND N-ACYL DERIVATIVES. Journal of the American Chemical Society. Retrieved February 15, 2026, from [Link]

-

Direct nitration of five membered heterocycles. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

- A kind of preparation method of 2 nitro 5 bromopyridines. (2016). Google Patents.

-

An Alternative Method for the Selective Synthesis of Ortho-nitro Anilines Using Bismuth Nitrate Pentahydrate. (2024). PubMed. Retrieved February 15, 2026, from [Link]

-

Investigation of Arenes and Heteroarenes Nitration supported by High-Throughput Experimentation and Machine Learning. (2025). ChemRxiv. Retrieved February 15, 2026, from [Link]

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ia800805.us.archive.org [ia800805.us.archive.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. vaia.com [vaia.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Aromatic Reactivity [www2.chemistry.msu.edu]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. youtube.com [youtube.com]

- 15. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 16. ehs.com [ehs.com]

- 17. lsuhsc.edu [lsuhsc.edu]

- 18. labproinc.com [labproinc.com]

- 19. researchgate.net [researchgate.net]

- 20. scilit.com [scilit.com]

- 21. Regioselective nitration of anilines with Fe(NO3)3·9H2O as a promoter and a nitro source - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 22. An Alternative Method for the Selective Synthesis of Ortho-nitro Anilines Using Bismuth Nitrate Pentahydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Troubleshooting low conversion rates in 5-Bromo-2-methoxy-4-nitroaniline coupling

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Bromo-2-methoxy-4-nitroaniline. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during coupling reactions involving this versatile but sometimes challenging substrate. Our focus is on providing not just solutions, but a clear understanding of the underlying chemical principles to empower you to optimize your synthetic strategies.

The unique structure of 5-Bromo-2-methoxy-4-nitroaniline—featuring a reactive bromine atom, a sterically hindering ortho-methoxy group, and a strongly electron-withdrawing para-nitro group—presents a specific set of challenges and opportunities in common synthetic transformations. This guide is designed to help you navigate these complexities.

Troubleshooting Guide: Low Conversion Rates & Side Reactions

This section addresses the most common and frustrating issues encountered during coupling reactions. The questions are designed to mirror the logical progression of troubleshooting an experiment, from initial setup to complex mechanistic considerations.

Part 1: Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are fundamental for C-C and C-N bond formation.[1] However, their success is highly dependent on a synergistic interplay of catalyst, ligand, base, and solvent.[2][3]

Q1: My cross-coupling reaction with 5-Bromo-2-methoxy-4-nitroaniline has stalled or shows very low conversion. Where do I start my investigation?

A1: When a reaction fails, it's crucial to systematically evaluate the foundational parameters before moving to more complex variables. Low conversion is typically rooted in one of three areas: reagent and solvent quality, catalyst system activity, or reaction conditions.

Causality Explained: The catalytic cycle of cross-coupling reactions involves several delicate steps: oxidative addition, transmetalation (for Suzuki) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[1][4] A failure in any of these steps, often caused by impurities or suboptimal conditions, will halt the entire process.

Troubleshooting Workflow:

Caption: pH dependence of the azo coupling reaction partner.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose method for purifying the product of a coupling reaction with 5-Bromo-2-methoxy-4-nitroaniline?

A1: Column chromatography is the most common and effective method for purifying the products of these reactions. [5][6]* Stationary Phase: Silica gel is typically used.

-

Mobile Phase: A gradient elution starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane) is recommended. The high polarity of the nitro group often means the product will require a moderately polar solvent system for elution.

-

Alternative: If the product is a stable, crystalline solid, recrystallization can be an effective and scalable purification technique. [5]Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexane) to find suitable conditions.

Q2: Are there any specific safety concerns I should be aware of?

A2: Yes. Beyond standard laboratory safety protocols, consider the following:

-

Aryl Diazonium Salts: These are potentially explosive, especially when isolated and dried. It is standard practice to generate them in situ at low temperatures and use them immediately in solution without isolation. [7]* Palladium Catalysts: Many palladium catalysts and phosphine ligands are air- and moisture-sensitive and can be pyrophoric. They should be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). [8]* Solvents: Be aware of the specific hazards of solvents like dioxane (peroxide formation) and DMF (can be a reproductive toxin).

Experimental Protocols

The following are generalized starting procedures. Optimal conditions (temperature, reaction time, reagent stoichiometry) must be determined empirically for each specific substrate combination.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

-

To an oven-dried Schlenk flask, add 5-Bromo-2-methoxy-4-nitroaniline (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

-

Add the palladium pre-catalyst (e.g., XPhos Pd G4, 1-5 mol%) and the ligand (if not using a pre-catalyst).

-

Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times. [4]4. Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.

-

Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80-110 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Protocol 2: General Procedure for Diazotization and Azo Coupling

-

Diazotization:

-

Dissolve 5-Bromo-2-methoxy-4-nitroaniline (1.0 equiv) in a suitable aqueous strong acid (e.g., 3M HCl) in a flask.

-

Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring. [9] * In a separate beaker, dissolve sodium nitrite (1.0-1.1 equiv) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the cold amine solution over 15-20 minutes, ensuring the temperature never exceeds 5 °C. [10] * Stir the resulting diazonium salt solution in the ice bath for an additional 15 minutes. Use this solution immediately in the next step.

-

-

Azo Coupling:

-

In a separate flask, dissolve the coupling partner (e.g., β-naphthol, 1.0 equiv) in an aqueous solution at the appropriate pH (e.g., aqueous NaOH for a phenol to achieve a pH of ~9).

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution to the cold coupling partner solution with vigorous stirring.

-

A brightly colored precipitate (the azo dye) should form immediately.

-

Continue stirring the mixture in the ice bath for 30-60 minutes to ensure the reaction is complete.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water, and allow it to air-dry.

-

References

-

Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. [Link]

-

Cook, A. S., et al. (2022). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ACS Catalysis. [Link]

-

Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

-

Qian, P., et al. (2023). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. The Journal of Physical Chemistry B. [Link]

-

La-Venus, A. A., & Neufeldt, S. R. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis. [Link]

-

Daini, M., & Nakao, Y. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research. [Link]

-

Daini, M., & Nakao, Y. (2021). Cross-Coupling Reactions of Nitroarenes. PubMed. [Link]

-

American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. Specific Solvent Issues with Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable. [Link]

-

Shrestha, R., et al. (2012). Synthesis of hindered anilines: copper-catalyzed electrophilic amination of aryl boronic esters. PubMed. [Link]

-

Zang, H., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances. [Link]

-

Cook, A. S., et al. (2022). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ResearchGate. [Link]

-

ResearchGate. (Various Authors). Cross-coupling strategies for aniline synthesis. ResearchGate. [Link]

-

Shrestha, R., et al. (2012). Practical catalytic method for synthesis of sterically hindered anilines. Chemical Communications. [Link]

-

Yang, Y. (2017). Palladium-Catalyzed Cross-Coupling of Nitroarenes. PubMed. [Link]

-

ResearchGate. (Various Authors). Cross-Coupling Reactions of Nitroarenes. ResearchGate. [Link]

-

Glaz, A. O., et al. (2020). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development. [Link]

-

Wikipedia. Buchwald–Hartwig amination. Wikipedia. [Link]

-

Das, S., et al. (2021). Redox-Neutral Cross-Coupling Amination with Weak N-Nucleophiles: Arylation of Anilines, Sulfonamides, Sulfoximines, Carbamates, and Imines via Nickelaelectrocatalysis. JACS Au. [Link]

-

Britton, J., et al. (2024). The continuous flow synthesis of azos. Reaction Chemistry & Engineering. [Link]

-

ResearchGate. (Various Authors). (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. [Link]

-

ResearchGate. (Various Authors). (2018). Why can't I achieve good yields for this Suzuki reaction?. ResearchGate. [Link]

-

V जायसवाल, R. J. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]

-

Reddit r/chemistry community. (2016). Why am I getting low yield for my Suzuki coupling reaction?. Reddit. [Link]

-

Wölfling, J., et al. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

-

Reddit r/Chempros community. (2021). Diagnosing issues with a failed Suzuki coupling?. Reddit. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie. [Link]

-

Achar, S., et al. (2021). Reactions of platinum(iv)-bound nitriles with isomeric nitroanilines: addition vs. substitution. Dalton Transactions. [Link]

-

Ghorai, M. K., & Tiwari, D. P. (2014). Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners. The Journal of Organic Chemistry. [Link]

-

Al-Masri, M. (2022). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]

-

Reddit r/Chempros community. (2024). Struggling with Suzuki Reaction. Reddit. [Link]

-

Chemical.AI. (2023). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI. [Link]

-

Sourcing Stream. Optimizing Dye Synthesis: The Role of Azo Component 2-Methoxy-4-Nitroaniline. Sourcing Stream. [Link]

-

Kumar, A., et al. (2021). Oxidative coupling of N-nitrosoanilines with substituted allyl alcohols under rhodium (III) catalysis. Frontiers in Chemistry. [Link]

-

ResearchGate. (Various Authors). (2021). Suggestions required for efficient isolation and purification of azo pigments?. ResearchGate. [Link]

-

J. Chem. Bio. Phy. Sci. Sec. C. (2022). Synthesis of a series of Homo-Bifunctional Azo Reactive dyes and Evaluation of their dyeing properties on Silk fabric. JCBPSC. [Link]

-

Filo. (2025). Discuss the steps involved in the azo coupling reaction. Give the significance of pH in this reaction. Filo. [Link]

-

Zhang, L., et al. (2022). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules. [Link]

-

Hallas, G., & Towns, A. D. (1997). Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. Dyes and Pigments. [Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. scialert.net [scialert.net]

Technical Support Center: Safe Handling of 5-Bromo-2-methoxy-4-nitroaniline

Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with the essential safety information and practical guidance required for handling 5-Bromo-2-methoxy-4-nitroaniline in your research. This guide is structured in a question-and-answer format to directly address the challenges and questions you may encounter.

Section 1: Hazard Identification and Initial Assessment

Question: What are the primary hazards associated with 5-Bromo-2-methoxy-4-nitroaniline?

Answer: Based on data from closely related nitroaniline compounds, 5-Bromo-2-methoxy-4-nitroaniline should be handled as a hazardous substance. The primary hazards include:

-

Acute Toxicity: It is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2] Ingestion may lead to symptoms of poisoning, which can be delayed, necessitating medical observation for at least 48 hours after an incident.[3]

-

Skin and Eye Irritation: The compound is expected to cause skin irritation and serious eye irritation.[2][4][5]

-

Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[4][6]

-

Aquatic Toxicity: Like many nitroaromatic compounds, it may be very toxic to aquatic life with long-lasting effects.[6] Therefore, it is critical to prevent its release into the environment.[6]

The signal word for similar compounds is "Warning" or "Danger".[1][7][8] A key hazard pictogram is the GHS07 (Exclamation Mark), indicating acute toxicity and irritation.[3]

Section 2: Exposure Control and Personal Protective Equipment (PPE)

Question: What is the mandatory PPE for handling this compound, and what engineering controls should be in place?

Answer: The principle of minimizing exposure is paramount. This is best achieved through a combination of engineering controls and appropriate PPE, a concept known as the "Hierarchy of Controls."

Caption: Hierarchy of Controls for chemical safety.

For 5-Bromo-2-methoxy-4-nitroaniline, the practical application of this hierarchy is as follows:

-

Engineering Controls: Always handle this solid compound within a certified chemical fume hood to prevent inhalation of dust and to contain any potential spills.[9] The ventilation system is your primary line of defense.

-

Administrative Controls: Wash hands and any exposed skin thoroughly after handling.[1][2] Do not eat, drink, or smoke in the laboratory area where this chemical is used.[3][9] Ensure all personnel are trained on the specific hazards and handling procedures for this compound.

-

Personal Protective Equipment (PPE): The following PPE is mandatory:

-

Eye Protection: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[1][7]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before use and use proper removal technique to avoid skin contact.[10]

-

Body Protection: Wear a standard laboratory coat. For larger quantities or tasks with a higher risk of spillage, consider a chemical-resistant apron.[6]

-

Respiratory Protection: If working outside of a fume hood (which is strongly discouraged) or if dust generation is unavoidable, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[7]

-

Section 3: Safe Handling, Storage, and Disposal

Question: How should I properly store this chemical and dispose of the waste?

Answer:

Handling:

-

Avoid all personal contact, including inhalation of dust.[6]

-

Prevent the formation of dust during handling.

-

Keep containers securely sealed when not in use.[6]

-

Wash hands thoroughly with soap and water after handling.[6]

Storage:

-

Keep the container tightly closed to prevent moisture absorption and contamination.[11]

-

Store away from incompatible materials such as strong oxidizing agents and acids.[1]

Disposal:

-

This material and its container must be disposed of as hazardous waste.[3] Do not allow the product to reach the sewage system or any water course.[3]

-

All disposal practices must be in accordance with local, regional, and national regulations.[3][9] Contact your institution's Environmental Health & Safety (EHS) office for specific guidance.

Section 4: Emergency Procedures

Question: What are the first aid procedures in case of accidental exposure?

Answer: Immediate action is critical in the event of an exposure.

-

Inhalation: Move the exposed person to fresh air at once.[12] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][12]

-

Skin Contact: Immediately remove all contaminated clothing.[6] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[1][12] Seek medical attention if irritation develops or persists.[6]

-

Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12][13] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[6]

-

Ingestion: Call a poison control center or doctor immediately.[1][3] Rinse the mouth with water. Do not induce vomiting unless directed to do so by medical personnel.[10]

Question: What should I do in case of a fire involving this material?

Answer: While the material itself is not highly flammable, containers may burn.[6]

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[5][10]

-

Special Hazards: Thermal decomposition can release irritating and toxic gases, such as nitrogen oxides (NOx) and carbon oxides.[5]

-

Firefighter Protection: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous combustion products.[5][10]

Section 5: Spill Management

Question: How do I handle a small solid spill of 5-Bromo-2-methoxy-4-nitroaniline in the lab?

Answer: For a minor spill that you are trained and comfortable cleaning up, follow the protocol below. If the spill is large, if you feel unqualified, or if it occurs in a public area, evacuate the area and contact your institution's EHS department immediately.[14][15]

Caption: Decision workflow for responding to a chemical spill.

Experimental Protocol 1: Minor Solid Spill Cleanup

-

Alert Personnel: Notify others in the immediate area of the spill.[16]

-

Secure the Area: Restrict access to the spill location.

-

Don PPE: At a minimum, wear a lab coat, safety goggles, and two pairs of nitrile gloves.

-

Avoid Raising Dust: Do NOT use a dry brush or paper towels initially, as this can aerosolize the powder.[6]

-

Containment: Gently cover the spill with an inert absorbent material like sand, vermiculite, or a commercial spill pillow.[14][17] Work from the outside of the spill inward to prevent spreading.[15]

-

Collection: Carefully sweep or scoop the material and absorbent into a designated, sealable hazardous waste container.[6][7] Use tools like a plastic dustpan and broom.

-

Decontamination: Wipe the spill area with a cloth dampened with soapy water.

-

Waste Disposal: Place all contaminated materials (gloves, dustpan, wipes) into the hazardous waste container. Seal and label the container with its contents.

-

Final Steps: Wash your hands thoroughly. Report the spill to your supervisor and restock the spill kit.[16]

Section 6: Data Summary and FAQs

Quantitative Data Summary

The following table summarizes key data for compounds structurally similar to 5-Bromo-2-methoxy-4-nitroaniline. This data should be used as a guideline for safe handling.

| Property | Value | Source Compound | Reference |

| Molecular Formula | C₇H₇BrN₂O₃ | 5-Bromo-2-methyl-4-nitroaniline | [18] |

| Molecular Weight | ~247.05 g/mol | (Calculated for C₇H₇BrN₂O₃) | N/A |

| Appearance | Yellow-orange powder/solid | 2-Methoxy-4-nitroaniline | [13] |

| Hazard Statements | H302, H312, H332, H315, H319 | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. | [2] |

| Precautionary Statements | P261, P264, P280 | Avoid breathing dust. Wash skin thoroughly after handling. Wear protective gloves/eye protection. | [2] |

Frequently Asked Questions (FAQs)

-

Q: Can I work with this on an open bench?

-

A: No. Due to the risk of inhalation, all work with this solid should be performed in a certified chemical fume hood.[9]

-

-

Q: What happens if it gets on my lab coat?

-

A: Contaminated work clothing should not be allowed out of the workplace.[6] Carefully remove the lab coat, place it in a sealed, labeled bag, and consult your EHS department for decontamination or disposal procedures.

-

-

Q: Is this compound sensitive to light or moisture?

-

A: While specific data is limited, some related compounds are noted as being moisture-sensitive.[11] It is best practice to store it in a tightly closed container in a dry location.

-

References

- Safety data sheet according to 1907/2006/EC, Article 31 for 2-Methoxy-4-nitroaniline. (2023). CPAchem Ltd. [URL not available]

- Safety Data Sheet for 5-Bromo-2-nitroaniline. (N.D.). Apollo Scientific. [URL not available]

- SAFETY DATA SHEET for 2-Methoxy-4-nitroaniline. (2025). Fisher Scientific Company. [URL not available]

- SAFETY DATA SHEET for 2-Bromo-4-nitroaniline. (2025). TCI EUROPE N.V. [URL not available]

- SAFETY DATA SHEET for 4-METHOXY-2-NITROANILINE. (2009). Fisher Scientific. [URL not available]

-

First Aid Procedures for Chemical Hazards. (N.D.). NIOSH - CDC. [Link]

- SAFETY DATA SHEET for 2-Methoxy-4-nitroaniline. (2025). Thermo Fisher Scientific. [URL not available]

- SAFETY DATA SHEET for 4-Nitroaniline. (2025). Aldrich. [URL not available]

- Safety Data Sheet for 2,4,6-Tribromoaniline. (2018). TCI AMERICA. [URL not available]

-

Spill Kits and Spill Clean Up Procedures. (N.D.). Environmental Health & Safety - Georgia Tech. [Link]

- Chemical Spill Cleanup Guidelines. (N.D.). Rowan University. [URL not available]

- SAFETY DATA SHEET for 2-Methyl-5-nitroaniline. (2025). Fisher Scientific. [URL not available]

- Safety Data Sheet for 3-Bromo-2-methyl-6-nitroaniline. (2025). Angene Chemical. [URL not available]

- Safety Data Sheet for 4-Bromo-2-methoxy-N-methyl-6-nitroaniline. (2024). CymitQuimica. [URL not available]

- SAFETY DATA SHEET for 2-Bromo-5-nitroaniline. (2025). Fisher Scientific. [URL not available]

- Safety Data Sheet for 4-Nitroaniline. (2014). Sigma-Aldrich. [URL not available]

- Safety Data Sheet for 4-Nitroaniline. (N.D.). Carl ROTH. [URL not available]

- SAFETY DATA SHEET for 4-Nitroaniline. (2009). Fisher Scientific. [URL not available]

- MSDS of 4-Bromo-5-methoxy-2-nitroaniline. (N.D.). Capot Chemical Co.,Ltd. [URL not available]

-

5-Bromo-2-methyl-4-nitroaniline Compound Summary. (N.D.). PubChem. [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. fr.cpachem.com [fr.cpachem.com]

- 4. angenechemical.com [angenechemical.com]

- 5. fishersci.ca [fishersci.ca]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. fishersci.com [fishersci.com]

- 8. durhamtech.edu [durhamtech.edu]

- 9. tcichemicals.com [tcichemicals.com]

- 10. westliberty.edu [westliberty.edu]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. jk-sci.com [jk-sci.com]

- 15. sites.rowan.edu [sites.rowan.edu]

- 16. 5.4 Chemical Spill Procedures [ehs.cornell.edu]

- 17. ehs.gatech.edu [ehs.gatech.edu]

- 18. 5-Bromo-2-methyl-4-nitroaniline | C7H7BrN2O2 | CID 84820008 - PubChem [pubchem.ncbi.nlm.nih.gov]

Validation & Comparative

A Researcher's Guide to the Infrared Spectroscopy of 5-Bromo-2-methoxy-4-nitroaniline: Deconvoluting the Vibrational Signatures of Nitro and Amino Groups

For researchers and professionals in drug development and chemical synthesis, infrared (IR) spectroscopy remains an indispensable tool for the structural elucidation of novel compounds. This guide provides an in-depth analysis of the expected IR absorption bands for the nitro (NO₂) and amino (NH₂) functional groups in 5-Bromo-2-methoxy-4-nitroaniline. By understanding the interplay of electronic and steric effects of the various substituents on the aromatic ring, we can predict and interpret the vibrational spectrum of this molecule with a high degree of confidence. This guide will objectively compare the expected spectral features with known data for similar compounds, offering a robust framework for spectral interpretation.

The Foundational Principles of IR Spectroscopy in Functional Group Identification

Infrared spectroscopy probes the vibrational transitions of a molecule. When a molecule absorbs infrared radiation, specific bonds vibrate at characteristic frequencies. The positions of these absorption bands in an IR spectrum, reported in wavenumbers (cm⁻¹), are highly indicative of the functional groups present.[1] The intensity and shape of these bands provide further structural clues. For aromatic compounds, the spectrum is a composite of absorptions from the functional groups and the benzene ring itself.[2]

Deciphering the Vibrational Landscape of 5-Bromo-2-methoxy-4-nitroaniline

The molecular structure of 5-Bromo-2-methoxy-4-nitroaniline presents a fascinating case for IR spectral analysis. The benzene ring is substituted with a primary amino group (-NH₂), a nitro group (-NO₂), a methoxy group (-OCH₃), and a bromine atom (-Br). The electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—profoundly influences the vibrational frequencies of the amino and nitro groups.

The Nitro (NO₂) Group: A Tale of Two Stretches

The nitro group is a potent electron-withdrawing group and typically exhibits two strong and easily identifiable absorption bands in the IR spectrum.[3] These correspond to the asymmetric (ν_as) and symmetric (ν_s) stretching vibrations of the N-O bonds.[2]

For aromatic nitro compounds, these bands generally appear in the following regions:

In 5-Bromo-2-methoxy-4-nitroaniline, the nitro group is influenced by the electron-donating amino and methoxy groups, and the electron-withdrawing bromine atom. Electron-donating groups in the ortho or para positions tend to increase electron density in the ring through resonance, which weakens the N-O bonds and shifts the stretching frequencies to lower wavenumbers (a red shift). Conversely, electron-withdrawing groups decrease the resonance interaction, strengthening the N-O bonds and shifting the frequencies to higher wavenumbers (a blue shift).

In our target molecule, the strongly electron-donating amino group is ortho to the nitro group, and the electron-donating methoxy group is meta. The electron-withdrawing bromine is also meta. The dominant effect will likely be from the powerful resonance donation of the amino group, pushing the nitro stretching frequencies towards the lower end of their typical ranges.

The Amino (NH₂) Group: Unveiling the N-H Vibrations

Primary aromatic amines (Ar-NH₂) are characterized by two distinct N-H stretching vibrations: an asymmetric stretch (ν_as) and a symmetric stretch (ν_s). These typically appear in the 3500-3300 cm⁻¹ region.[5]

-

Asymmetric NH₂ Stretch (ν_as): ~3500-3400 cm⁻¹

-

Symmetric NH₂ Stretch (ν_s): ~3400-3300 cm⁻¹

Additionally, a characteristic N-H bending (scissoring) vibration is observed in the 1650-1580 cm⁻¹ range for primary amines.[2]

The positions of these bands are sensitive to the electronic environment. Electron-withdrawing groups on the aromatic ring tend to increase the N-H stretching frequencies (a hypsochromic or blue shift). In 5-Bromo-2-methoxy-4-nitroaniline, the amino group is influenced by the strongly electron-withdrawing nitro group at the para position and the electron-withdrawing bromine atom at the meta position. The methoxy group, while electron-donating, is ortho to the amino group, which could introduce some steric hindrance. The cumulative electron-withdrawing effect of the nitro and bromo substituents is expected to shift the N-H stretching frequencies to higher wavenumbers compared to unsubstituted aniline.

Comparative Analysis: Predicted vs. Experimental Data

A detailed vibrational analysis of 2-methoxy-4-nitroaniline has been reported, providing experimental and theoretical assignments for its IR and Raman bands.

| Functional Group | Vibration Mode | 2-methoxy-4-nitroaniline (Experimental, cm⁻¹) | 5-Bromo-2-methoxy-4-nitroaniline (Predicted Range, cm⁻¹) |

| Amino (NH₂) Group | Asymmetric Stretch (ν_as) | ~3480 | 3480 - 3500 |

| Symmetric Stretch (ν_s) | ~3360 | 3360 - 3380 | |

| N-H Bend (δ) | ~1630 | 1620 - 1640 | |

| Nitro (NO₂) Group | Asymmetric Stretch (ν_as) | ~1570 | 1560 - 1580 |

| Symmetric Stretch (ν_s) | ~1330 | 1320 - 1340 |

The introduction of the electron-withdrawing bromine atom at a position meta to both the amino and nitro groups is expected to cause a slight blue shift (higher wavenumber) in the absorption bands of both functional groups compared to 2-methoxy-4-nitroaniline.

Experimental Protocol for IR Spectrum Acquisition

To obtain a high-quality IR spectrum of a solid sample like 5-Bromo-2-methoxy-4-nitroaniline, the following protocol is recommended.

Potassium Bromide (KBr) Pellet Method

-

Sample Preparation:

-

Thoroughly dry IR-grade potassium bromide (KBr) to remove any moisture, which can interfere with the spectrum (broad O-H band around 3400 cm⁻¹).

-

Weigh approximately 1-2 mg of the 5-Bromo-2-methoxy-4-nitroaniline sample and 100-200 mg of dry KBr.

-

Grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

-

Pellet Formation:

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Spectral Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Workflow for IR Spectral Analysis

The following diagram illustrates a logical workflow for the acquisition and interpretation of the IR spectrum of a substituted aromatic compound.

Caption: Workflow for IR spectral acquisition and analysis.

Conclusion